molecular formula C6H3IN2O B13670777 6-Iodooxazolo[4,5-b]pyridine

6-Iodooxazolo[4,5-b]pyridine

Cat. No.: B13670777
M. Wt: 246.01 g/mol
InChI Key: MURAHPIYYXKZAU-UHFFFAOYSA-N
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Description

6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines This compound is characterized by the presence of an iodine atom at the sixth position of the oxazolo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.

Comparison with Similar Compounds

Uniqueness: 6-Iodooxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H3IN2O

Molecular Weight

246.01 g/mol

IUPAC Name

6-iodo-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H

InChI Key

MURAHPIYYXKZAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC=N2)I

Origin of Product

United States

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